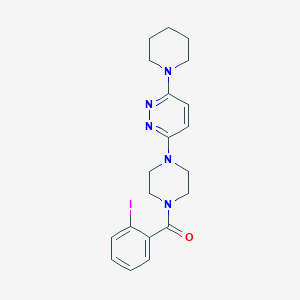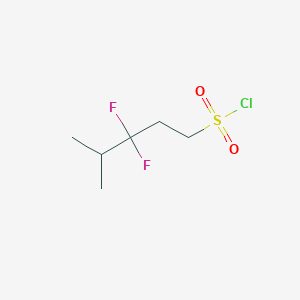
(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a cyclopropyl group, a thiadiazol group, a piperidinyl group, and a methoxyphenyl group . These groups could be arranged in various ways to form different isomers .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the presence of other reactants . The cyclopropyl, thiadiazol, piperidinyl, and methoxyphenyl groups could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to depend on its specific molecular structure . For example, the presence of the cyclopropyl, thiadiazol, piperidinyl, and methoxyphenyl groups could influence its solubility, stability, and reactivity .Applications De Recherche Scientifique
Antimicrobial Agents
1,3,4-Thiadiazole derivatives have shown promising antimicrobial activities. A docking study indicated strong binding affinity with minimum binding energy, suggesting these compounds could be effective against various microbes .
Anti-inflammatory Agents
Some derivatives of 1,3,4-thiadiazole have demonstrated significant anti-inflammatory effects. They have been compared favorably to indomethacin, a standard anti-inflammatory drug .
Anticancer Agents
Research has highlighted the cytotoxic properties of 1,3,4-thiadiazole derivatives. These compounds are considered potential anticancer agents due to their ability to inhibit cancer cell growth .
Bioactive Glucoside Derivatives
Novel 1,3,4-thiadiazole derivatives of glucosides have been synthesized with good yields. These compounds could have various bioactivities due to their unique structural features .
Antimicrobial Evaluation
New series of 1,3,4-thiadiazole derivatives have been synthesized and evaluated as antimicrobial agents. Their effectiveness against microbial infections makes them valuable for further research .
Orientations Futures
The future research directions for this compound could include further studies to determine its physical and chemical properties, synthesis methods, and potential biological activities . It could also be interesting to explore its potential applications in fields such as medicine or materials science .
Mécanisme D'action
Target of Action
Many compounds with a thiadiazole group are known to have various biological activities, such as antibacterial, antifungal, anti-inflammatory, and anticancer effects . The specific target would depend on the exact structure of the compound and could range from enzymes to receptors to ion channels.
Propriétés
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-23-15-5-3-2-4-14(15)18(22)21-10-8-13(9-11-21)17-20-19-16(24-17)12-6-7-12/h2-5,12-13H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOITHQKIUOTAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NN=C(S3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1,3-Benzodioxol-5-ylmethyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2976023.png)
![[2-oxidanylidene-2-(3-oxidanylidene-4H-1,4-benzoxazin-6-yl)ethyl] 4-(2-cyanoethanoylamino)benzoate](/img/structure/B2976024.png)

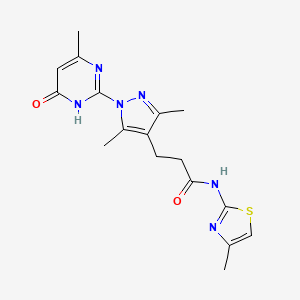
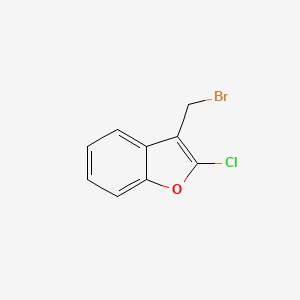



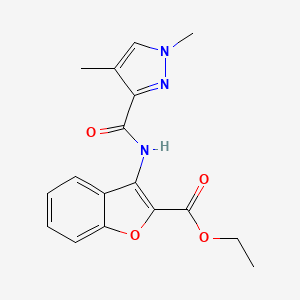
![N-Ethyl-N-[[3-(prop-2-enoylamino)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2976035.png)

